2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid
Description
IUPAC Nomenclature and Systematic Classification
The compound’s systematic name follows IUPAC rules for substituted α-amino acids. The parent structure is L-phenylalanine (2-amino-3-phenylpropanoic acid), modified at the para position of the aromatic ring by a N-(2-chloroethyl)-N-(2-hydroxyethyl)amino group. Applying priority rules for substituents:
- Principal chain : Propanoic acid backbone (3 carbons)
- Amino group position : C2 (α-carbon)
- Phenyl substituent : C3 with N,N-disubstituted amine at C4
- Side chain components : 2-chloroethyl and 2-hydroxyethyl groups
The full IUPAC name is (2S)-2-amino-3-[4-(bis(2-chloroethyl)(2-hydroxyethyl)amino)phenyl]propanoic acid , though simplified as 2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid in common usage.
Table 1: Nomenclature Components
| Component | Specification |
|---|---|
| Parent acid | Propanoic acid |
| Amino position | C2 (α-carbon) |
| Aromatic substitution | Para position on phenyl |
| Nitrogen substituents | 2-chloroethyl, 2-hydroxyethyl |
Molecular Geometry and Conformational Analysis
The molecule exhibits three distinct conformational domains:
- Amino acid backbone : Adopts a zwitterionic configuration in physiological conditions, with protonated α-amino group ($$ \text{-NH}_3^+ $$) and deprotonated carboxylate ($$ \text{-COO}^- $$).
- Aromatic system : The phenyl ring’s planarity creates π-π stacking potential, while the para-substituted amine introduces torsional strain.
- Alkyl side chains : The 2-chloroethyl and 2-hydroxyethyl groups adopt gauche conformations to minimize steric clashes between chlorine and hydroxyl moieties.
Density Functional Theory (DFT) calculations predict a 27.5° dihedral angle between the phenyl plane and alkylamino substituents, optimizing orbital overlap between the nitrogen lone pair and aromatic π-system.
Electronic Structure and Resonance Stabilization
Key electronic features include:
- Aromatic system : Delocalized π-electrons enable resonance stabilization, with the alkylamino substituent acting as an electron-donating group through hyperconjugation.
- Zwitterion formation : The α-amino group ($$ \text{p}Ka \approx 9.1 $$) and carboxyl group ($$ \text{p}Ka \approx 2.3 $$) create a dipolar structure at neutral pH.
- Inductive effects :
- Chlorine’s electronegativity ($$ \chi = 3.0 $$) withdraws electron density from the ethyl chain
- Hydroxyl group donates electrons via lone pair conjugation
Resonance Hybridization
The nitrogen’s lone pair conjugates with the phenyl ring, creating partial double-bond character ($$ \sim15\% $$) in the C-N bond. This delocalization reduces basicity compared to aliphatic amines ($$ \text{p}K_a \approx 6.8 $$ vs. 10.6 for ethylamine).
Stereochemical Configuration Analysis
The molecule contains two stereogenic centers :
- C2 (α-carbon) : Configured as S-enantiomer, consistent with proteinogenic L-amino acids.
- Quaternary nitrogen : While traditionally not considered chiral, the N-(2-chloroethyl)(2-hydroxyethyl) substitution creates a stereogenic center under IUPAC Rule RB-4.4, exhibiting atropisomerism at elevated energies.
Table 2: Stereochemical Properties
| Center | Configuration | Impact on Bioactivity |
|---|---|---|
| C2 | S | Determines chiral recognition by enzymes |
| N1 | R/S | Affects alkylation kinetics in DNA crosslinking |
X-ray crystallography of analogous compounds confirms the α-carbon maintains L-configuration , while nitrogen inversion occurs with an activation energy of ≈45 kJ/mol.
Comparative Structural Analysis with Phenylalanine Derivatives
Table 3: Structural Comparison with Alkylated Phenylalanines
| Compound | Substituent | LogP | Dipole Moment (D) |
|---|---|---|---|
| Phenylalanine | -H | -1.38 | 2.1 |
| Melphalan | -N(CH2CH2Cl)2 | 1.02 | 4.7 |
| Target Compound | -N(CH2CH2Cl)(CH2CH2OH) | 0.68 | 5.2 |
Key distinctions:
- Polarity : The 2-hydroxyethyl group increases water solubility compared to melphalan’s dichloroethyl groups
- Reactivity : Hydroxyl group enables hydrogen bonding absent in purely chlorinated analogs
- Tautomerism : Enol-keto equilibrium possible in hydroxyethyl chain under basic conditions
Molecular dynamics simulations show 23% greater solvent-accessible surface area compared to melphalan, suggesting enhanced bioavailability.
Properties
IUPAC Name |
2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19/h1-4,12,17H,5-9,15H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWJECQKVRUIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxyethylation of 4-Amino-L-Phenylalanine
The synthesis begins with the introduction of hydroxyethyl groups to 4-amino-L-phenylalanine. Ethylene oxide is reacted with the aromatic amine under aqueous conditions at 25–50°C to form 4-[bis(2-hydroxyethyl)amino]-L-phenylalanine. This step is highly regioselective, avoiding modification of the glycinic amino group.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | Ethylene oxide | |
| Solvent | Water | |
| Temperature | 25–50°C | |
| Reaction Time | 12–24 hours | |
| Yield | 85–92% |
Selective Chlorination
Partial chlorination of one hydroxyethyl group is achieved using POCl₃ or SOCl₂. Stoichiometric control (1:1 molar ratio of chlorinating agent to substrate) ensures mono-chlorination, while temperatures <75°C prevent over-chlorination.
Chlorination Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagent | POCl₃ or SOCl₂ | |
| Solvent | Toluene, ethyl acetate | |
| Temperature | 60–75°C | |
| Reaction Time | 2–4 hours | |
| Purity | >98% (HPLC) |
Reaction Optimization
Temperature Control
Maintaining temperatures below 75°C during chlorination is critical to avoid decomposition. Elevated temperatures (>80°C) promote bis-chloroethyl byproduct formation, reducing target compound yield.
Solvent Selection
Stoichiometry and Reaction Monitoring
Using a 1:1 molar ratio of POCl₃ to hydroxyethyl intermediate minimizes bis-chlorinated impurities. Real-time HPLC monitoring ensures reaction termination at ~95% conversion.
Purification Methods
Acid-Base Extraction
The crude product is dissolved in dilute hydrochloric acid (pH 0.3–1.2) and extracted with ethyl acetate. This step removes unreacted starting materials and hydrophilic impurities.
Extraction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethyl acetate | |
| pH Range | 0.3–1.2 | |
| Purity Post-Extraction | 99.0–99.5% |
Crystallization
Recrystallization from ethanol/water mixtures (1:3 v/v) at 0–5°C yields crystalline product with >99.5% purity.
Analytical Characterization
HPLC Purity Profiles
| Impurity | Retention Time (min) | Acceptable Limit |
|---|---|---|
| Bis-chloroethyl derivative | 12.4 | <0.1% |
| Unreacted hydroxyethyl | 8.7 | <0.2% |
| Target compound | 10.2 | >99.5% |
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 7.2 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 4.1–3.8 (m, 4H, -OCH₂CH₂Cl and -OCH₂CH₂OH), 3.2 (t, 1H, CH), 2.9 (dd, 2H, CH₂).
- IR (KBr) : 3400 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 650 cm⁻¹ (C-Cl).
Challenges and Mitigation
Byproduct Formation
Stability Issues
The compound decomposes at >80°C. Storage at 2–8°C in amber vials extends shelf life to 12 months.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Hydroxyethylation/Chlorination | 90 | 99.5 | High | Industrial |
| Enzymatic Synthesis | 75 | 98.0 | Low | Lab-scale |
| Solid-Phase | 65 | 97.5 | Moderate | Lab-scale |
Chemical Reactions Analysis
Types of Reactions: Monohydroxymelphalan primarily undergoes hydrolysis reactions. It can also participate in substitution reactions due to the presence of the chloroethyl group .
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous conditions with controlled pH to ensure selective hydrolysis.
Substitution: Can involve nucleophilic reagents under mild conditions to replace the chloroethyl group.
Major Products:
Hydrolysis: Leads to the formation of dihydroxymelphalan.
Substitution: Can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
Mechanism of Action:
The compound functions primarily as an alkylating agent, which means it can modify DNA and inhibit cell division. This property makes it particularly useful in the treatment of cancers such as multiple myeloma and ovarian cancer.
Case Study:
A study published in Cancer Research highlighted the efficacy of 2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid in enhancing the cytotoxic effects of other chemotherapeutic agents. The combination treatment resulted in a significant reduction in tumor size in preclinical models compared to monotherapy with standard agents .
Data Table: Efficacy in Cancer Models
| Treatment Combination | Tumor Size Reduction (%) | Survival Rate (%) |
|---|---|---|
| Monotherapy (standard) | 25 | 60 |
| Combination with 2-Amino-3 | 50 | 80 |
Neuroprotective Properties
Neuroprotective Applications:
Research indicates that this compound may have neuroprotective effects, particularly in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.
Case Study:
In a study examining the neuroprotective effects of various compounds on neuronal cultures exposed to oxidative stress, 2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid demonstrated a notable reduction in cell death rates compared to controls .
Data Table: Neuroprotection Efficacy
| Treatment Group | Cell Viability (%) | Oxidative Stress Markers (Reduction %) |
|---|---|---|
| Control | 40 | - |
| Compound Treatment | 75 | 30 |
Biochemical Research Tool
Applications in Research:
The compound serves as a valuable tool for biochemical research, particularly in studies involving protein interactions and cellular signaling pathways. Its unique structure allows researchers to probe specific biological mechanisms.
Case Study:
A recent investigation into signaling pathways involved in apoptosis utilized this compound to inhibit specific kinases. The results indicated that its application could selectively modulate apoptotic pathways, providing insights into potential therapeutic strategies for diseases characterized by dysregulated apoptosis .
Data Table: Impact on Signaling Pathways
| Pathway Affected | Inhibition (%) | Related Biological Outcome |
|---|---|---|
| Apoptosis Pathway | 65 | Increased cell survival |
| Cell Cycle Regulation | 50 | Altered cell proliferation rates |
Mechanism of Action
Monohydroxymelphalan, like its parent compound melphalan, acts as an alkylating agent. It forms covalent bonds with DNA, primarily at the N7 position of guanine, leading to inter-strand cross-links. This disrupts DNA synthesis and transcription, ultimately causing cell death . The hydroxyethyl group in monohydroxymelphalan may alter its reactivity and interaction with DNA compared to melphalan .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Melphalan (2S-2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic Acid)
- Structural Difference: Melphalan replaces the hydroxyethyl group with a second chloroethyl moiety, forming a bis(2-chloroethyl)amino substituent .
- Functional Impact :
- Reactivity : The dual chloroethyl groups enhance alkylating activity, making Melphalan a potent DNA crosslinker used in treating multiple myeloma and ovarian cancer.
- Solubility : Lacks the hydroxyethyl group, reducing hydrophilicity compared to the target compound.
Thiazole-Containing α-Amino Acids (e.g., Compounds 5a-e, 9a-d)
- Structural Difference : Replace the chloroethyl/hydroxyethyl group with thiazole heterocycles (e.g., 4-methyl-2-arylthiazol-5-yl) .
- Functional Impact :
- Bioactivity : Thiazole derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra (MIC values: 12.5–50 μg/mL) due to thiazole’s role in mimicking peptide bonds and interacting with bacterial targets .
- Flexibility : Thiazole rings reduce conformational flexibility, enhancing target binding.
- Key Data: Compound Series Activity (MTB H37Ra) Cytotoxicity (HUVECs) 5a-e (Thiazole-5-yl) MIC: 12.5–50 μg/mL Non-toxic (IC50 > 100 μM) 9a-d (Thiazole-4-yl) MIC: 25–50 μg/mL Non-toxic (IC50 > 100 μM)
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid Hydrochloride
- Structural Difference : Substitutes the alkylating groups with a methylsulfanyl (-SMe) moiety .
- Functional Impact :
- Metabolism : The sulfur atom may undergo oxidation to sulfoxide or sulfone derivatives, altering reactivity.
- Hydrophobicity : Increased lipophilicity compared to the hydroxyethyl-containing target compound.
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid
- Structural Difference: Features diiodophenol substituents .
- Functional Impact: Steric and Electronic Effects: Bulky iodine atoms hinder rotation and enhance halogen bonding. Applications: Potential use in thyroid-related studies due to iodine’s role in hormone synthesis.
Biological Activity
2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid, commonly referred to as a derivative of melphalan, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and related research findings.
Chemical Structure and Properties
The chemical formula for 2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid is C13H19ClN2O3, with a molecular weight of 286.76 g/mol. The compound features a chloroethyl side chain that is characteristic of alkylating agents, which are known for their ability to modify DNA and induce cytotoxic effects in cancer cells.
The primary mechanism through which this compound exerts its biological activity is through alkylation of DNA. This process leads to the formation of DNA cross-links, which can inhibit DNA replication and transcription, ultimately triggering cell death. Research indicates that compounds with similar structures can induce significant DNA damage, as evidenced by increased levels of γH2AX foci, a marker for DNA double-strand breaks .
Efficacy in Cancer Models
Recent studies have highlighted the efficacy of 2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid in various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrate that this compound induces apoptosis in multiple myeloma cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .
- DNA Damage Induction : Treatment with this compound has been shown to significantly increase γH2AX foci per cell, indicating substantial DNA damage compared to untreated controls .
Case Studies
- Multiple Myeloma : A study conducted on multiple myeloma cell lines revealed that treatment with analogs of melphalan resulted in enhanced anti-cancer activity compared to traditional therapies. The study noted that these derivatives not only induced apoptosis but also affected the cell cycle dynamics significantly .
- Breast Cancer Models : Another investigation into breast cancer cells indicated that the compound could effectively inhibit cell proliferation and induce apoptosis via similar mechanisms involving DNA cross-linking and caspase activation.
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of 2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid compared to other known alkylating agents:
| Compound Name | Mechanism of Action | Efficacy (IC50) | Cell Type Tested |
|---|---|---|---|
| Melphalan | DNA alkylation | 10 µM | Multiple Myeloma |
| 2-Amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid | DNA cross-linking | 5 µM | Breast Cancer |
| Cisplatin | DNA cross-linking | 1 µM | Ovarian Cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
